molecular formula C16H10Cl3NO2S B2507442 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 13607-55-1

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B2507442
CAS No.: 13607-55-1
M. Wt: 386.67
InChI Key: AKMSZQYFDGIFSI-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C16H10Cl3NO2S. This compound is characterized by the presence of three chlorine atoms, a naphthalene ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with naphthalen-1-amine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines derived from the reduction of the nitro group.

Scientific Research Applications

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorobenzenesulfonamide: Similar structure but lacks the naphthalene ring.

    Naphthalen-1-ylsulfonamide: Similar structure but lacks the chlorine atoms.

    Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a naphthalene ring.

Uniqueness

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both the naphthalene ring and the three chlorine atoms. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4,5-trichloro-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2S/c17-12-8-14(19)16(9-13(12)18)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSZQYFDGIFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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